2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine chemical structure
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine chemical structure
Executive Summary
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine (CAS: 40255-46-7) is a pivotal heterocyclic building block in medicinal chemistry. Structurally, it consists of a piperazine core substituted at the N1 position with a primary aminoethyl chain and at the N4 position with a para-chlorophenyl group. This compound serves as a "privileged scaffold," particularly in the design of central nervous system (CNS) agents targeting serotonergic (5-HT) and dopaminergic pathways. Unlike its meta-chlorophenyl isomer (mCPP)—a known metabolite of trazodone—the para-chloro variant (pCPP) derivatives are frequently utilized as specific probes for 5-HT receptor subtypes and as linkers in the synthesis of triazole-based antifungals and multi-target antipsychotics.
Part 1: Chemical Identity & Physicochemical Properties[1]
This compound functions as a bifunctional linker: the primary amine allows for facile conjugation (e.g., amide coupling, sulfonylation), while the 4-chlorophenylpiperazine moiety acts as a lipophilic pharmacophore with high affinity for monoamine receptors.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine |
| Common Synonyms | 1-(2-Aminoethyl)-4-(4-chlorophenyl)piperazine; 4-(4-Chlorophenyl)-1-piperazineethanamine |
| CAS Number | 40255-46-7 |
| Molecular Formula | C₁₂H₁₈ClN₃ |
| Molecular Weight | 239.75 g/mol |
| SMILES | NCCN1CCN(c2ccc(Cl)cc2)CC1 |
| InChI Key | WIHFHFPHWYBZNU-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Predicted) | ~9.1 (primary amine), ~5.5 (piperazine N4) |
| Appearance | Pale yellow oil or low-melting solid (often stored as HCl salt) |
Part 2: Synthetic Methodology
Expert Insight: While direct alkylation of 1-(4-chlorophenyl)piperazine with 2-chloroethanamine is possible, it often leads to poly-alkylation byproducts (dimers). The most robust, self-validating protocol involves a two-step sequence: N-alkylation with chloroacetonitrile followed by reduction . This route prevents over-alkylation and allows for easy monitoring via IR spectroscopy.
Protocol: Nitrile Reduction Route
Step 1: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile
-
Reactants: Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in acetonitrile (ACN).
-
Base: Add anhydrous Potassium Carbonate (
, 2.0 eq) to scavenge HCl. -
Alkylation: Dropwise add Chloroacetonitrile (1.1 eq) at 0°C to prevent exotherms.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Validation: Monitor TLC (SiO₂, 30% EtOAc/Hexane). The starting amine spot (
) should disappear, replaced by a higher nitrile spot. -
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.
Step 2: Reduction to the Primary Amine
-
Catalyst: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in dry THF under Argon/Nitrogen atmosphere.
-
Addition: Slowly add the nitrile intermediate (dissolved in THF) at 0°C.
-
Reduction: Reflux for 3 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL).
-
Purification: Filter the granular precipitate. Dry the filtrate over
and concentrate. -
Self-Validating Endpoint:
-
IR Spectroscopy: Disappearance of the sharp nitrile (
) stretch at ~2220 cm⁻¹ confirms complete reduction. -
NMR Check: Appearance of a triplet at
ppm ( ) in ¹H NMR.
-
Visualization: Synthetic Workflow
Caption: Two-step synthesis via nitrile intermediate, ensuring mono-alkylation and high purity.
Part 3: Medicinal Chemistry Applications
The 4-chlorophenylpiperazine moiety is a classic pharmacophore. In the context of drug development, the aminoethyl tail modifies the physicochemical profile and binding mode.
Serotonergic Modulation (5-HT Receptors)
-
Mechanism: The protonated piperazine nitrogen (at physiological pH) mimics the ethylamine side chain of serotonin (5-HT). The 4-chlorophenyl group engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket (TM6 region of 5-HT receptors). -
Selectivity: While meta-chloro (mCPP) derivatives favor 5-HT2C, para-chloro (pCPP) derivatives often show mixed affinity for 5-HT1A and 5-HT2A, acting as partial agonists or antagonists depending on the linker length.
Linker Utility in Hybrid Drugs
The primary amine is a nucleophile used to create:
-
Sulfonamides: High affinity 5-HT6 antagonists (e.g., for cognitive enhancement).
-
Ureas/Amides: Linkers to other pharmacophores (e.g., quinolinones) to create "dual-action" antipsychotics similar to Aripiprazole (though Aripiprazole uses a dichlorophenyl ring).
Visualization: Pharmacophore Mapping
Caption: Structural decomposition highlighting the pharmacophoric elements and receptor interaction points.
Part 4: Handling & Safety Data
Trustworthiness: As a secondary amine precursor and a primary amine product, this compound exhibits basicity and potential biological activity.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Argon) at 2–8°C. The free amine absorbs
from the air to form carbamates; conversion to the dihydrochloride salt is recommended for long-term stability. -
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of vapors or dusts.
References
-
PubChem. (2025). Compound Summary: 1-(4-Chlorophenyl)piperazine.[1] National Library of Medicine. [Link]
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[2] 5-HT1A receptor affinity of some 4-substituted 1-(2-pyrimidinyl)piperazines. Journal of Medicinal Chemistry. [Link]
-
Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
